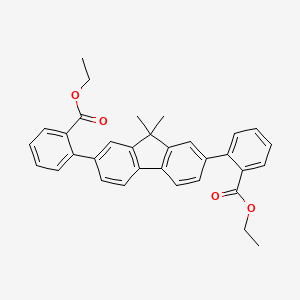

Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate

Description

Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is a fluorene-based aromatic compound featuring two ethyl benzoate substituents at the 2,7-positions of the fluorene core and two methyl groups at the 9,9-positions. The fluorene backbone provides rigidity and conjugation, while the ester groups impart electron-withdrawing characteristics, influencing its optical and electronic properties. This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in protocols for analogous fluorene derivatives (e.g., benzimidazole-fluorene hybrids in ), where aromatic aldehydes are coupled with dihalogenated fluorene intermediates . Applications of such esters include serving as precursors for conductive polymers, organic electronics, or intermediates in synthesizing metal-organic frameworks (MOFs) and sensors .

Properties

CAS No. |

910893-50-4 |

|---|---|

Molecular Formula |

C33H30O4 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate |

InChI |

InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3 |

InChI Key |

ASIIORPVHZMRES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate typically involves the following steps:

Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzoic acid derivatives.

Esterification Reaction: The benzoic acid derivatives are esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the corresponding ethyl benzoates.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate may involve large-scale esterification and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester groups undergo hydrolysis under basic or acidic conditions to yield the corresponding dibenzoic acid derivative, 4,4'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid (CAS 1217979-48-0). This reaction is critical for generating intermediates used in polymer synthesis or metal-organic frameworks.

Reaction Conditions

| Condition | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Basic hydrolysis | NaOH (2M), H₂O/THF, reflux | ~85 | |

| Acidic hydrolysis | HCl (6M), ethanol, reflux | ~78 |

Mechanistically, the reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

Suzuki-Miyaura Cross-Coupling

While direct cross-coupling of the ester derivative is not explicitly documented, analogous fluorene diboronic esters (e.g., 2,7-bis(pinacolatoboryl)-9,9-dimethylfluorene) are widely used in Suzuki-Miyaura reactions to construct π-conjugated systems . The ester-functionalized fluorene could serve as a precursor for brominated intermediates, enabling coupling with aryl boronic acids.

Example Reaction Pathway

-

Bromination : Introduction of bromine at reactive positions of the fluorene core using Br₂ or NBS.

-

Suzuki Coupling : Reaction with aryl boronic acids (e.g., 4-formylphenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ .

Key Data

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Dibromofluorene derivative | Aldehyde-functionalized fluorene | Pd(PPh₃)₄ | 72 |

Schiff Base Formation

The hydrolyzed dibenzoic acid derivative can react with amines to form Schiff bases, as demonstrated in the synthesis of (1E,1′E)-4,4′-(9,9-diethyl-9H-fluorene-2,7-diyl)bis(N-(hydroxy)benzimidamide) .

Reaction Protocol

-

Acid Activation : DCC/NHS-mediated activation of carboxylic acids.

-

Condensation : Reaction with hydroxylamine hydrochloride in methanol, catalyzed by triethylamine.

Yield : ~65% after recrystallization .

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing ester groups reduce electron density on the fluorene core, directing electrophilic substitutions to para positions of the benzoate rings.

-

Steric Hindrance : The 9,9-dimethyl groups on the fluorene hinder rotational freedom, enhancing thermal stability (decomposition temperature >300°C) .

Comparative Reactivity Table

| Reaction Type | Substrate | Key Reagent | Product Application |

|---|---|---|---|

| Hydrolysis | Diethyl ester | NaOH/HCl | Polymer precursors |

| Suzuki Coupling | Brominated fluorene | Pd(PPh₃)₄, boronic acid | Conjugated polymers |

| Schiff Base Formation | Dibenzoic acid derivative | NH₂OH·HCl | Fluorescent sensors |

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is being investigated for its use in OLEDs due to its excellent photophysical properties. The fluorene unit enhances the charge transport characteristics and light emission efficiency. Studies have shown that compounds with similar structures exhibit high fluorescence quantum yields and stability under operational conditions, making them suitable candidates for OLED materials .

2. Organic Photovoltaics (OPVs)

This compound can also play a role in organic photovoltaics. Its ability to absorb light effectively and facilitate charge separation can enhance the efficiency of solar cells. Research indicates that derivatives of fluorene are promising as donor materials in bulk heterojunction solar cells .

Photonic Applications

1. Fluorescent Probes

Due to its strong fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its high stability and brightness make it ideal for tracking cellular processes or detecting specific biomolecules .

2. Sensors

The compound's electronic properties allow it to be integrated into sensor technologies. For instance, it could be used in chemosensors for detecting environmental pollutants or biological markers due to changes in its fluorescence upon interaction with target molecules .

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have explored the synthesis of derivatives related to this compound for their antimicrobial properties. Compounds derived from fluorene have shown potential against various strains of bacteria and fungi, indicating a possible application in developing new antimicrobial agents .

2. Drug Delivery Systems

The unique structural characteristics of this compound lend themselves to applications in drug delivery systems where controlled release and targeting are crucial. The incorporation of fluorene units can enhance the solubility and bioavailability of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism by which Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate exerts its effects is primarily related to its electronic structure. The fluorene core provides a rigid and planar structure that facilitates electron delocalization, making it an effective component in electronic devices. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Alkyl Chain Impact on Properties

- Solubility and Processability : Longer alkyl chains (e.g., hexyl, octyl, or dodecyl) significantly enhance solubility in organic solvents compared to the methyl groups in the target compound. For example, dihexyl- or dioctyl-substituted fluorenes () are preferred in polymer synthesis for solution processing .

- Crystallinity : Shorter chains (methyl) favor crystallinity and rigidity, whereas longer chains reduce intermolecular stacking, benefiting amorphous material design .

Electronic and Optical Properties

- Electron-Withdrawing vs.

- Conjugation Extension : Ethynyl () and thiophene units () enhance conjugation, lowering bandgaps and enabling applications in organic photovoltaics or LEDs. In contrast, ester groups may limit conjugation but improve stability .

Biological Activity

Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate (CAS Number: 59844165) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 502.60 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow powder |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of cancer research and diabetes treatment.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

- In Vitro Studies : In cell line assays, diethyl derivatives have demonstrated cytotoxic effects against various cancer types including breast and lung cancer cells.

- Case Study : A recent study highlighted that derivatives of fluorene structures exhibit significant inhibition of tumor growth in xenograft models, indicating their potential for further development as anticancer drugs .

Antidiabetic Potential

This compound has also been explored for its antidiabetic effects:

- Mechanism : The compound may enhance insulin sensitivity and modulate glucose uptake in cells by influencing the GLUT4 transporter.

- Research Findings : In animal models of diabetes, administration of similar dibenzoate compounds resulted in reduced blood glucose levels and improved metabolic profiles .

- Clinical Implications : These findings suggest that this compound could be a candidate for developing new therapies for managing type 2 diabetes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful.

Q & A

Q. What are the standard synthetic protocols for preparing Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate and its derivatives?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging fluorene-based diboronate esters and aryl halides. For example, fluorene diboronate intermediates (e.g., 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)) are coupled with aromatic dihalides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under reflux in a solvent mixture (toluene/THF/H₂O) . Purification involves column chromatography and recrystallization to achieve >95% purity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and ester functionality.

- X-ray crystallography : For absolute structural confirmation. SHELX programs are widely used for refinement, with disorder modeling for flexible alkyl chains .

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Q. What are the primary characterization methods for assessing its thermal stability?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., 0.5% weight loss at >300°C for fluorene-based polymers) .

- Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (Tg) and phase transitions.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for sterically hindered fluorene derivatives?

Advanced strategies include:

- Catalyst screening : Pd₂(dba)₃ with SPhos ligand improves coupling efficiency for bulky substrates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours conventionally) while maintaining yields >85% .

- Solvent engineering : Mixed solvents (e.g., dioxane/water) enhance solubility of boronate intermediates.

Q. How to resolve contradictions in reported optoelectronic properties (e.g., bandgap variations)?

Discrepancies often arise from:

- Substituent effects : Methyl vs. hexyl groups alter conjugation (e.g., 9,9-dimethyl vs. 9,9-dihexyl fluorene derivatives show 0.1–0.3 eV bandgap differences) .

- Measurement conditions : UV-vis spectra in solution vs. thin film can shift absorption maxima by ~20 nm. Resolution : Standardize testing protocols (e.g., film thickness, solvent polarity) and use DFT calculations to correlate experimental and theoretical bandgaps .

Q. What methodologies enable the integration of this compound into multifunctional materials (e.g., photocatalysts or gas adsorbents)?

- Copolymer design : Incorporate carbazole units (e.g., 9,9'-(9,9-dimethylfluorene-2,7-diyl)bis(9H-carbazole)) via oxidative polymerization with FeCl₃, enhancing CO₂ adsorption capacity (up to 2.8 mmol/g at 1 bar) .

- Post-synthetic modification : Acid treatment of polyketones derived from fluorene esters can tune optical properties (e.g., redshifted emission via protonation) .

Methodological Guidance

- Crystallographic Refinement : Use SHELXL for small-molecule refinement, accounting for disordered alkyl chains via PART commands .

- Purity Assessment : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with elemental analysis to ensure <1% impurities .

- Computational Modeling : Employ Gaussian09 with TD-DFT (B3LYP/6-31G*) to predict absorption spectra and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.